N-Butyl-N-phenylbenzenamine

Lipophilicity LogP Solubility

N-Butyl-N-phenylbenzenamine (CAS 6590-43-8), also known as N-butyl-N-phenylaniline, is a lipophilic tertiary amine with the molecular formula C16H19N and a molecular weight of 225.33 g/mol. It is characterized by a high calculated logP value of approximately 4.6–4.9 , indicating strong affinity for non-polar matrices.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 6590-43-8
Cat. No. B3055623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-phenylbenzenamine
CAS6590-43-8
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
InChIKeySRENRFDRXNVMKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-N-phenylbenzenamine (CAS 6590-43-8): A Lipophilic Tertiary Amine for Antioxidant Synthesis and Advanced Polymer Modification


N-Butyl-N-phenylbenzenamine (CAS 6590-43-8), also known as N-butyl-N-phenylaniline, is a lipophilic tertiary amine with the molecular formula C16H19N and a molecular weight of 225.33 g/mol. It is characterized by a high calculated logP value of approximately 4.6–4.9 , indicating strong affinity for non-polar matrices. This compound serves as a versatile intermediate in the synthesis of dyes and pigments and is utilized in the production of rubber chemicals and antioxidants . Its electron-donating aromatic amine moiety and flexible butyl side chain enable its use as a functional group in high-performance polymer design, where it can enhance thermal and mechanical properties [1].

Why N-Butyl-N-phenylbenzenamine Cannot Be Substituted by Simpler Diphenylamines in High-Performance Materials


Simple substitution of N-Butyl-N-phenylbenzenamine with a generic, unsubstituted diphenylamine is not feasible for demanding material applications. The n-butyl chain is a critical structural feature that dramatically alters the compound's physicochemical properties. It significantly increases lipophilicity (predicted logP of ~4.6–4.9) , which dictates its solubility and compatibility in non-polar matrices like lubricants and polymers. Furthermore, this alkyl group is essential for imparting flexibility and increasing free volume when the moiety is incorporated into polymer backbones, a characteristic directly linked to the enhanced thermoplasticity and processability observed in advanced polyimides [1]. The quantitative evidence below details these specific, measurable performance advantages.

Quantitative Evidence for Selecting N-Butyl-N-phenylbenzenamine: Differentiated Performance Data


Superior Lipophilicity Drives Compatibility in Non-Polar Matrices

N-Butyl-N-phenylbenzenamine demonstrates a high predicted logP value of approximately 4.6–4.9 , which is significantly greater than that of the simpler aromatic amine N-butylaniline (logP of ~2.80) [1]. This indicates a much stronger affinity for non-polar environments, which is critical for its performance in applications like lubricant additives and polymer blends where compatibility with hydrophobic matrices is essential.

Lipophilicity LogP Solubility Material Compatibility

Enables High Glass Transition Temperature in Thermoplastic Polyimides

Incorporation of N-butyl-N-phenylaniline groups into a thermoplastic polyimide (TPI) backbone has been shown to yield a high glass transition temperature (Tg) of 357 °C [1]. This is a significant performance metric, as a high Tg is essential for maintaining mechanical integrity at elevated temperatures in electronic and aerospace applications. The electron-donating aromatic moiety and the flexible -N- linkage from the compound are credited with enabling this thermal performance while maintaining good thermoplasticity.

Thermoplastic Polyimide Glass Transition Temperature Polymer Modification Thermal Stability

Imparts Low Melt Viscosity for Improved Polymer Processability

In addition to its high Tg, the thermoplastic polyimide synthesized with N-butyl-N-phenylaniline groups exhibits a low melt viscosity of 630 Pa·s below 400 °C [1]. This combination of high thermal stability and low melt viscosity is highly desirable, as it enables the material to be processed using conventional thermoplastic techniques (e.g., injection molding, extrusion) without requiring extreme temperatures or pressures.

Melt Viscosity Polymer Processing Thermoplasticity Rheology

Key Application Scenarios for N-Butyl-N-phenylbenzenamine Based on Performance Evidence


Synthesis of Advanced Thermoplastic Polyimides for High-Temperature Electronics

Based on its demonstrated ability to enable both a high glass transition temperature (Tg of 357 °C) and low melt viscosity (630 Pa·s) in thermoplastic polyimides [1], N-Butyl-N-phenylbenzenamine is an ideal functional monomer for developing next-generation polymer films and coatings used in flexible printed circuit boards, high-temperature wire insulation, and advanced aerospace composites. Its selection over simpler diamines can lead to materials with an improved balance of thermal endurance and manufacturability.

Development of High-Performance Lubricant Additives

The high lipophilicity of N-Butyl-N-phenylbenzenamine (logP ≈ 4.6–4.9) makes it a prime candidate for formulating additives in non-polar lubricant base oils, such as those used in engine oils and industrial gear lubricants. Its superior solubility and compatibility in these matrices, compared to less lipophilic amine antioxidants [2], can lead to more stable and effective formulations with reduced tendency for precipitation or phase separation, thereby enhancing the lubricant's oxidative stability and service life.

Antioxidant Intermediate for Rubber and Polymer Stabilization

As a known intermediate for rubber antioxidants , N-Butyl-N-phenylbenzenamine can be utilized to synthesize novel stabilizers for natural and synthetic rubbers. Its unique structural features may impart improved permanence and lower volatility in the final rubber product compared to simpler amine antioxidants. The evidence suggests it can be a valuable building block for creating next-generation anti-degradants that offer enhanced protection against heat, oxygen, and flex fatigue in demanding applications like tire sidewalls and industrial hoses.

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